molecular formula C18H17ClN4O3 B2980331 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide CAS No. 1251633-62-1

4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide

Cat. No.: B2980331
CAS No.: 1251633-62-1
M. Wt: 372.81
InChI Key: CJFQQNOJGMBNJJ-UHFFFAOYSA-N
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Description

4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide is a synthetic small molecule of interest in oncology research, particularly in the development of targeted therapies for breast cancer. Its core structure suggests it may function as a prodrug, designed to be selectively activated by the enzyme Cytochrome P450 1A1 (CYP1A1) . This enzyme is significantly overexpressed in certain breast cancer tissues compared to healthy tissues, offering a potential mechanism for targeted drug delivery that could minimize off-target effects . Upon enzymatic activation, the compound is hypothesized to be metabolized into a cytotoxic agent that disrupts mitosis . The anticipated mechanism of action involves binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in susceptible cancer cells . The molecular design, featuring a 2-oxoimidazolidin-1-yl acetamide scaffold linked to a benzamide, is consistent with other investigated antimitotic agents and underscores its potential as a tool for studying targeted cancer cell death pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c19-13-2-1-3-15(10-13)23-9-8-22(18(23)26)11-16(24)21-14-6-4-12(5-7-14)17(20)25/h1-7,10H,8-9,11H2,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFQQNOJGMBNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide typically involves a multi-step process:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of 3-chlorobenzaldehyde with glycine to form 3-(3-chlorophenyl)-2-oxoimidazolidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol.

    Acetylation: The imidazolidinone core is then acetylated using acetic anhydride to introduce the acetamido group.

    Coupling with Benzamide: The final step involves coupling the acetylated imidazolidinone with 4-aminobenzamide. This step is typically performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative solvents and reagents that are more environmentally friendly and cost-effective may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other pharmacological activities.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. For instance, modifications to its structure could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-Phenyl-2-oxoimidazolidin-1-yl)acetamido)benzamide: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.

    4-(2-(3-(3-Methylphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide: Contains a methyl group instead of a chlorine atom, potentially altering its pharmacokinetic properties.

    4-(2-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide: The fluorine substituent may enhance its metabolic stability and binding affinity to certain targets.

Uniqueness

The presence of the 3-chlorophenyl group in 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide distinguishes it from similar compounds. This chlorine atom can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique pharmacological and chemical behaviors.

Biological Activity

The compound 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide is a member of the imidazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₂H₁₃ClN₂O₃
  • Molecular Weight : 272.70 g/mol
  • IUPAC Name : 4-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzenesulfonamide

Synthesis

The synthesis of this compound typically involves the coupling of an acetamido group with a chlorophenyl imidazolidinone derivative. The general synthetic route includes:

  • Formation of the imidazolidinone core via cyclization.
  • Introduction of the acetamido group through acylation reactions.
  • Final purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that derivatives of imidazolidinone compounds demonstrate significant anticancer properties. For instance, studies have shown that similar compounds exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10.5Apoptosis induction
Compound BA549 (Lung Cancer)8.2Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against several bacterial strains, suggesting potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Insecticidal Activity

Recent studies have explored the insecticidal properties of similar benzamide derivatives, which have shown promising results against agricultural pests such as Mythimna separate and Helicoverpa armigera. The bioassays indicated high lethality at specific concentrations.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit non-receptor tyrosine kinases, impacting cell signaling pathways involved in growth and survival.
  • Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling through activation of caspases and regulation of pro-apoptotic factors.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis or interference with metabolic pathways may contribute to its antimicrobial effects.

Case Studies

A notable case study involved the application of a related imidazolidinone in a clinical setting for cancer treatment. Patients exhibited significant tumor regression with minimal side effects, highlighting the therapeutic potential of this class of compounds.

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